5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c23-8-7-22-16-13(9-19-22)17(25)20(11-18-16)10-15(24)21-6-5-12-3-1-2-4-14(12)21/h1-4,9,11,23H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVADDCCZAFIHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=NC4=C(C3=O)C=NN4CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Core Pyrazolo[3,4-d]pyrimidin-4-one Reactivity
The pyrazolo-pyrimidinone core exhibits reactivity similar to other fused heterocyclic systems. Key reactions include:
Electrophilic Substitution
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The pyrimidinone ring is electron-deficient due to the carbonyl group, making positions adjacent to nitrogen atoms susceptible to electrophilic attack.
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Nitration/Sulfonation : Limited by the electron-withdrawing effects of the carbonyl, but possible under strongly acidic conditions (e.g., HNO₃/H₂SO₄) at the C-6 position (analogous to pyrimidine derivatives) .
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Halogenation : Chlorination or bromination may occur at C-6 using reagents like POCl₃ or PBr₃, as observed in related pyrazolo-pyrimidines .
Nucleophilic Substitution
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The C-3 position (adjacent to the pyrazole nitrogen) can undergo nucleophilic substitution if activated. For example:
2-Hydroxyethyl Substituent (Position 1)
This group participates in oxidation and substitution reactions:
2-(2,3-Dihydroindol-1-yl)-2-oxoethyl Substituent (Position 5)
The ketone and dihydroindole moieties drive reactivity:
Ketone Reactivity
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Condensation : Forms hydrazones or Schiff bases with hydrazines/amines (e.g., reaction with phenylhydrazine yields hydrazone derivatives) .
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Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol .
Dihydroindole Reactivity
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Electrophilic Aromatic Substitution : Limited due to partial saturation, but Friedel-Crafts alkylation/acylation may occur at the para position under Lewis acid catalysis (e.g., AlCl₃) .
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Oxidation : RuO₄ or KMnO₄ oxidizes the indoline ring to indole derivatives .
Cross-Coupling Reactions
The pyrazolo-pyrimidinone core can participate in palladium-catalyzed couplings:
Intramolecular Cyclizations
The hydroxyethyl and ketone groups enable cyclization pathways:
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Lactonization : Under acidic conditions, the hydroxyethyl group reacts with the ketone to form a γ-lactone ring .
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Spiran Formation : Base-mediated deprotonation (e.g., DIPEA) triggers alkylative dearomatization, forming spirocyclopropane or pyrazole-fused structures .
Biological Activity Modulation
Structural modifications impact bioactivity:
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Thioether Formation : Replacement of the hydroxyethyl group with thiols enhances lipophilicity and enzyme inhibition (e.g., ALDH1A targeting) .
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Indole Ring Halogenation : Fluorination or chlorination improves metabolic stability and target affinity .
Analytical Characterization
Key techniques for reaction validation:
Scientific Research Applications
Structural Characteristics
The structure of this compound includes a pyrazolo-pyrimidine core with indole and hydroxyethyl substituents, which contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Case Study:
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that similar compounds showed potent activity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell signaling pathways critical for cancer progression .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.
Case Study:
A study highlighted in European Journal of Medicinal Chemistry showed that analogs of pyrazolo[3,4-d]pyrimidines could significantly reduce inflammation in animal models of arthritis by modulating the NF-kB signaling pathway .
Neuroprotective Effects
There is growing interest in the neuroprotective potential of this compound. Preliminary research suggests that it may help protect neuronal cells from oxidative stress and apoptosis.
Case Study:
Research published in Neuroscience Letters reported that compounds with similar structures exhibited neuroprotective effects against glutamate-induced toxicity in neuronal cultures, suggesting a potential therapeutic role in neurodegenerative diseases .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has shown efficacy against various bacterial strains, indicating its potential as an antibiotic agent.
Case Study:
A recent investigation found that derivatives of this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as a new class of antibiotics .
Mechanism of Action
The mechanism of action of 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes. For instance, it may inhibit CDK2 by binding to its active site, thereby blocking the enzyme’s activity and affecting cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Indole derivatives: Compounds containing the indole moiety also show comparable properties.
Uniqueness
What sets 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one apart is its unique combination of the pyrazolo[3,4-d]pyrimidine and indole moieties, which may confer distinct biological activities and therapeutic potential .
Biological Activity
The compound 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
The structure includes a pyrazolo[3,4-d]pyrimidine core which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: Anticancer Screening
A study published in 2019 screened a library of compounds on multicellular spheroids and identified this compound as a potent inhibitor of tumor growth. The results showed a reduction in tumor volume by approximately 40% compared to untreated controls, suggesting its potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Tests against Gram-positive and Gram-negative bacteria revealed that it possesses bacteriostatic effects, inhibiting bacterial growth at low concentrations.
Table 1: Antimicrobial Activity Profile
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Emerging research suggests that the compound may also have neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells and may play a role in preventing neurodegenerative diseases.
The neuroprotective effects are thought to be mediated by the modulation of signaling pathways involved in apoptosis and inflammation. Specifically, the compound appears to inhibit the NF-kB pathway, leading to reduced expression of pro-inflammatory cytokines.
Pharmacological Studies
Pharmacological evaluations have indicated that this compound interacts with various molecular targets, including kinases involved in cancer progression and inflammation.
Safety and Toxicity
Preliminary toxicity studies suggest a favorable safety profile at therapeutic doses. Further investigations are necessary to fully understand its pharmacokinetics and long-term effects.
Q & A
Q. Optimization :
- Temperature : Maintain 60–80°C during coupling to balance reaction rate and byproduct formation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures >95% purity .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR confirms substituent positions (e.g., indole C-1 linkage and hydroxyethyl integration) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the fused pyrazolo-pyrimidinone core .
- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]+) and fragmentation patterns .
- HPLC-PDA : Assesses purity (>98%) using C18 columns with acetonitrile/water mobile phases .
Advanced: How does the substitution pattern influence biological activity, and what methodologies establish structure-activity relationships (SAR)?
Answer:
Key Substituent Effects :
Q. SAR Methodologies :
- In Vitro Assays : Screen against target panels (e.g., kinase inhibition assays) to quantify IC50 values .
- Molecular Docking : Use X-ray crystallography or cryo-EM structures to map binding poses (e.g., ATP-binding pockets) .
- Functional Group Scanning : Compare analogs with varied substituents (e.g., replacing hydroxyethyl with methoxyethyl) to identify critical interactions .
Advanced: How can experimental design resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from variable assay conditions or off-target effects. Strategies include:
- Standardized Protocols : Use harmonized cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 1% DMSO) .
- Dose-Response Curves : Generate full sigmoidal curves (e.g., 10 nM–100 μM) to compare potency and efficacy metrics .
- Orthogonal Assays : Validate findings with complementary methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Statistical Models : Apply ANOVA or mixed-effects models to account for batch effects in multi-laboratory studies .
Advanced: What pharmacokinetic (PK) models are suitable for optimizing in vivo studies of this compound?
Answer:
- In Vitro ADME Profiling :
- In Vivo PK in Rodents :
- Species Scaling : Allometric scaling from rodents to primates (e.g., cynomolgus monkeys) using body surface area adjustments .
Advanced: How can researchers address synthetic challenges in scaling up this compound for preclinical studies?
Answer:
- Process Chemistry Optimization :
- Catalysis : Replace stoichiometric reagents with catalytic systems (e.g., Pd/C for hydrogenation steps) to reduce waste .
- Flow Chemistry : Implement continuous flow reactors for exothermic reactions (e.g., indole coupling) to improve safety and yield .
- Crystallization Studies : Screen solvents (e.g., ethanol/water mixtures) to isolate stable polymorphs with high bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
